Peptide oostatic hormone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peptide oostatic hormone (POH) is a small peptide hormone that plays a crucial role in regulating insect reproduction. It is synthesized by the neurosecretory cells of the insect brain and acts on the corpora allata, which are endocrine glands responsible for producing juvenile hormone (JH). POH inhibits the production of JH, which in turn affects the growth, development, and reproduction of insects. In recent years, POH has gained significant attention due to its potential as a pest control agent.

Mécanisme D'action

Peptide oostatic hormone acts on the corpora allata, which are endocrine glands responsible for producing JH. It binds to specific receptors on the surface of the corpora allata cells, triggering a signaling cascade that ultimately leads to the inhibition of JH production. The exact mechanism by which Peptide oostatic hormone inhibits JH production is still not fully understood, but it is thought to involve the regulation of gene expression and protein synthesis.

Effets Biochimiques Et Physiologiques

Peptide oostatic hormone has a range of biochemical and physiological effects on insects. It inhibits the production of JH, which is essential for insect growth and reproduction. This leads to a range of effects, including a delay in metamorphosis, a reduction in fecundity, and a decrease in overall fitness. Peptide oostatic hormone also affects the expression of various genes and proteins involved in insect development and reproduction.

Avantages Et Limitations Des Expériences En Laboratoire

Peptide oostatic hormone has several advantages as a pest control agent. It is highly specific to insects, making it a safer alternative to traditional pesticides. It also has a low environmental impact, as it degrades rapidly in the environment. However, there are some limitations to its use in lab experiments. Peptide oostatic hormone is difficult to synthesize in large quantities, and its effects can be influenced by various factors, including temperature, humidity, and nutritional status.

Orientations Futures

There are several future directions for research on Peptide oostatic hormone. One area of interest is the development of new synthesis methods to produce Peptide oostatic hormone in larger quantities. Another area of research is the optimization of delivery methods for Peptide oostatic hormone, such as the use of nanoparticles or other carriers. Additionally, there is a need for further research on the molecular mechanisms underlying the effects of Peptide oostatic hormone on insect development and reproduction. Finally, there is potential for the development of new pest control strategies based on Peptide oostatic hormone, such as the use of genetically modified crops that produce Peptide oostatic hormone or the development of Peptide oostatic hormone-based biopesticides.

Méthodes De Synthèse

Peptide oostatic hormone is synthesized by the neurosecretory cells of the insect brain. The peptide is produced as a preprohormone, which undergoes post-translational processing to produce the active peptide. The synthesis of Peptide oostatic hormone is regulated by various factors, including environmental cues, nutritional status, and hormonal signals.

Applications De Recherche Scientifique

Peptide oostatic hormone has been extensively studied for its potential as a pest control agent. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and beetles. Peptide oostatic hormone works by inhibiting the production of JH, which is essential for insect growth and reproduction. By disrupting JH production, Peptide oostatic hormone can prevent insects from reaching maturity and reproducing, ultimately leading to a reduction in pest populations.

Propriétés

Numéro CAS |

128439-50-9 |

|---|---|

Nom du produit |

Peptide oostatic hormone |

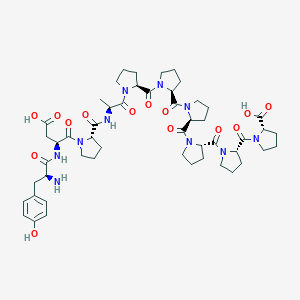

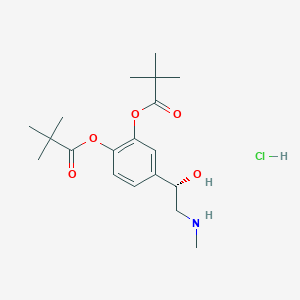

Formule moléculaire |

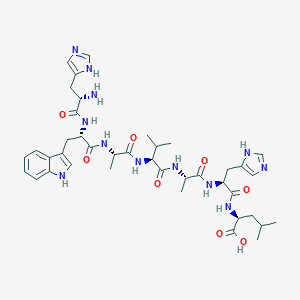

C51H70N10O14 |

Poids moléculaire |

1047.2 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Clé InChI |

BSVHTRRLCAVQCZ-JDEXMCKMSA-N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N |

SMILES |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

SMILES canonique |

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |

Autres numéros CAS |

128439-50-9 |

Séquence |

YDPAPPPPPP |

Synonymes |

H-YDPAPPPPPP-OH Peptide oostatic hormone TMOF tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)